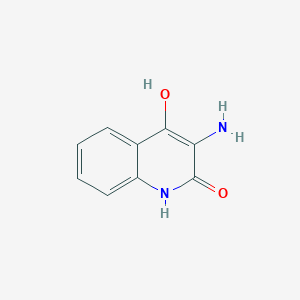

3-amino-4-hydroxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIFCIDCUXFWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294182 | |

| Record name | 3-Amino-4-hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99459-49-1 | |

| Record name | 3-Amino-4-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99459-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Hydroxyquinolin 2 1h One and Its Precursors

Established Synthetic Routes to 4-Hydroxyquinolin-2(1H)-one Systems

The 4-hydroxyquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic routes for its preparation. researchgate.net

A foundational method for constructing the 4-hydroxyquinolin-2(1H)-one core involves the thermal cyclocondensation of anilines with malonic acid or its derivatives, such as diethyl malonate. nih.govchemicalbook.com This reaction is typically performed at high temperatures (220-270°C) and can be facilitated by condensing agents like polyphosphoric acid (PPA) or under microwave irradiation to improve yields and reduce reaction times. nih.govarabjchem.org The reaction proceeds through the formation of a malonanilide (B1293775) intermediate, which subsequently undergoes intramolecular cyclization. researchgate.net For instance, the reaction of aniline (B41778) with malonic acid in the presence of PPA under microwave heating yields 4-hydroxyquinolin-2(1H)-one. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Aniline | Malonic Acid | PPA, Microwave (400 W) | 4-Hydroxyquinolin-2(1H)-one | nih.gov |

| N-Methylaniline | Diethyl ethylmalonate | Heat (220-270°C) | 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | chemicalbook.com |

| Aniline | Diethyl malonate | Eaton's Reagent | 4-Hydroxyquinolin-2(1H)-one | arabjchem.org |

Table 1: Examples of Cyclocondensation Reactions.

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds from simple starting materials in a single step. tandfonline.com These strategies offer advantages in terms of atom economy, simplicity, and reduced waste. For the synthesis of quinolinone derivatives, a one-pot, three-component reaction has been reported involving 4-hydroxyquinolin-2(1H)-one, various aldehydes, and malononitrile. tandfonline.com This catalyst-free reaction, typically performed in a water-ethanol solvent mixture, yields structurally diverse pyrano[3,2-c]quinolin-5-one derivatives. tandfonline.com Another efficient MCR for synthesizing 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones has also been described. researchgate.net

One-pot syntheses are highly valued for their operational simplicity and efficiency. An improved one-pot method for preparing 4-hydroxyquinolin-2(1H)-one involves the reaction of 2-aminoacetophenone (B1585202) with an acylating agent, such as dimethylcarbonate or diethylcarbonate, in the presence of a strong base like sodium hydride. tandfonline.com The reaction proceeds via an initial acylation followed by an intramolecular cyclization. tandfonline.comresearchgate.net This approach is amenable to large-scale synthesis. tandfonline.com Another strategy involves the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted intramolecular rearrangement of 2-alkynylanilines with carbon dioxide. researchgate.net

| Starting Material | Reagents | Base | Product | Yield |

| 2-Aminoacetophenone | Dimethylcarbonate | Sodium Hydride | 4-Hydroxyquinolin-2(1H)-one | 72% |

| 2-Aminoacetophenone | Diethylcarbonate | Sodium Hydride | 4-Hydroxyquinolin-2(1H)-one | 75% |

| 2-Aminoacetophenone | Phosgene | Sodium Hydride | 4-Hydroxyquinolin-2(1H)-one | 60% |

Table 2: One-Pot Synthesis of 4-Hydroxyquinolin-2(1H)-one from 2-Aminoacetophenone. tandfonline.com

Palladium-catalyzed reactions are indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org Several palladium-catalyzed methods have been developed for quinolinone synthesis. rsc.orgrsc.org

Heck and Suzuki Reactions: The Heck reaction involves the coupling of an alkene with an aryl halide, while the Suzuki reaction couples an organoboron species with an organohalide. wikipedia.orgmasterorganicchemistry.com These reactions are used to introduce substituents onto a pre-formed quinolinone ring or to construct the ring itself. acs.orgorganic-chemistry.org Pd(quinoline-8-carboxylate)2 has been identified as an efficient, phosphine-free catalyst for both Heck and Suzuki reactions involving unactivated aryl bromides. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org It has been utilized for the synthesis of various alkynylquinoline derivatives. ajouronline.comresearchgate.net The reaction conditions are typically mild, often using an amine as both the base and solvent. wikipedia.org Carbonylative Sonogashira coupling has also been employed to synthesize quinolin-4-ones. researchgate.net

Annulation Reactions: Palladium catalysts can drive cascade or annulation reactions to build the quinoline (B57606) core. For example, a Pd(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed where azodicarboxylates serve as both an activating agent and an oxidant. rsc.org

A direct and effective route to substituted quinolinones involves the use of isatoic anhydrides. A key method for synthesizing the direct precursor to 3-amino-4-hydroxyquinolin-2(1H)-one utilizes the reaction of isatoic anhydrides with methyl isocyanoacetate. jst.go.jp This reaction, conducted in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of oxazolo[4,5-c]quinolin-4(5H)-one intermediates. jst.go.jp

Synthesis of this compound and its Direct Derivatives

The synthesis of the target compound, this compound, is efficiently achieved through a two-step process starting from isatoic anhydrides. jst.go.jp

The initial step involves the reaction of an appropriately substituted isatoic anhydride (B1165640) with methyl isocyanoacetate. This condensation is promoted by the base DBU and results in the formation of an oxazolo[4,5-c]quinolin-4(5H)-one. This intermediate represents a fused heterocyclic system containing the quinolinone core. jst.go.jp

The second step is the hydrolysis of the oxazolo[4,5-c]quinolin-4(5H)-one intermediate. Treatment with hydrochloric acid (HCl) cleaves the oxazole (B20620) ring, yielding the final product, this compound, also known as an aminocarbostyril. jst.go.jp This sequence provides a direct pathway to the 3-amino substituted quinolinone system.

| Step | Starting Materials | Reagents | Intermediate/Product |

| 1 | Isatoic anhydride, Methyl isocyanoacetate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Oxazolo[4,5-c]quinolin-4(5H)-one |

| 2 | Oxazolo[4,5-c]quinolin-4(5H)-one | Hydrochloric Acid (HCl) | This compound |

Table 3: Two-Step Synthesis of this compound. jst.go.jp

Further derivatization can be achieved through acylation of the resulting 3-amino group. jst.go.jp

Reduction of Nitro-Substituted Quinolinones to Access the 3-Amino Moiety

A primary and crucial route for the synthesis of this compound involves the chemical reduction of its nitro precursor, 4-hydroxy-3-nitroquinolin-2(1H)-one. The nitro group at the C3 position serves as a reliable precursor to the amino functionality. The synthesis of the nitro-substituted quinolinone itself is typically achieved through the nitration of the corresponding 4-hydroxyquinolin-2(1H)-one (also known as a 2,4-quinolinediol (B147529) tautomer) nih.gov.

The transformation of the nitro group to an amino group can be accomplished through several established reduction methods. Catalytic hydrogenation is a widely employed technique, often utilizing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Another common and effective method is the use of dissolving metal reductions, such as iron powder in acetic acid (Fe/AcOH). This combination is particularly effective for reducing nitroarenes to their corresponding anilines under mild conditions and is tolerant of a wide range of other functional groups nih.gov.

The general reaction scheme for this reduction is outlined below:

| Precursor | Reagents and Conditions | Product |

| 4-hydroxy-3-nitroquinolin-2(1H)-one | 1. Fe, Acetic Acid2. Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound |

This reduction step is foundational, providing direct access to the this compound core structure, which is then available for further derivatization.

Derivatization Strategies via Oxazolo[4,5-c]quinolin-4(5H)-ones Intermediates

An alternative synthetic strategy accesses the this compound scaffold through the formation and subsequent hydrolysis of a fused heterocyclic intermediate, specifically oxazolo[4,5-c]quinolin-4(5H)-one. This method builds the quinolinone ring system and installs the latent amino group precursor simultaneously.

In this approach, substituted isatoic anhydrides are reacted with methyl isocyanoacetate. This reaction leads to the formation of the oxazolo[4,5-c]quinolin-4(5H)-one core. This fused oxazole ring serves as a protected form of the 3-amino and 4-hydroxy groups. The final step to liberate the target compound is an acid-catalyzed hydrolysis, typically using hydrochloric acid (HCl), which opens the oxazole ring to reveal the 3-amino and 4-hydroxy functionalities. This synthetic route offers a distinct advantage by allowing for modifications on the benzene (B151609) ring of the quinolinone through the selection of appropriately substituted isatoic anhydrides from the outset.

Chemical Reactivity and Functionalization of the this compound Core

The this compound molecule possesses multiple reactive sites, making it a versatile platform for the synthesis of a wide array of derivatives. The primary points of functionalization include the exocyclic amino group at the C3 position and the active C-H bonds on the benzene portion of the ring system.

Alkylation and Acylation Reactions of this compound Derivatives

The primary amino group at the C3 position is nucleophilic and readily undergoes standard acylation and alkylation reactions.

Acylation: The 3-amino group can be easily acylated using common acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride yields the corresponding 3-acetamido-4-hydroxyquinolin-2(1H)-one derivative. This reaction converts the primary amine into a secondary amide, which significantly alters the electronic and steric properties of the substituent at the C3 position.

Alkylation: While less commonly documented for this specific molecule, the 3-amino group is expected to undergo N-alkylation with alkyl halides. This reaction would lead to the formation of secondary or tertiary amines at the C3 position, depending on the stoichiometry and reaction conditions employed. Such modifications are a key strategy in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Condensation Reactions with Carbonyl Compounds to Form Novel Heterocyclic Systems

The 3-amino group of the quinolinone core can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases wikipedia.org. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine wikipedia.org.

A study on the closely related 2-phenyl-3-amino-4(1H)-quinolinone demonstrated that it readily condenses with various substituted salicylaldehydes in refluxing methanol (B129727) to produce the corresponding Schiff base derivatives in high yields (65-89%) nih.gov. This reaction is general and can be applied to this compound to create a diverse library of derivatives. The resulting imine linkage provides a versatile handle for constructing more complex heterocyclic systems or for use as a ligand in coordination chemistry.

| Reactant 1 | Reactant 2 (Example) | Product Type |

| This compound | Benzaldehyde | Schiff Base (Imine) |

Formation of Bis-quinolinone Derivatives (e.g., 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones))

The C3 position of the 4-hydroxyquinolin-2(1H)-one scaffold is highly nucleophilic and susceptible to electrophilic attack. This reactivity is harnessed in the formation of bis-quinolinone derivatives. Specifically, the exemplary compound, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one), is synthesized not from the 3-amino derivative but from the parent 4-hydroxyquinolin-2(1H)-one, where the C3 position is unsubstituted.

In a reported synthesis, various substituted 4-hydroxyquinolin-2(1H)-ones were treated with a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N) researchgate.net. This process unexpectedly led to the formation of the 3,3′-methylenebis derivatives researchgate.net. The proposed mechanism involves the in-situ formation of a 3-formyl-4-hydroxy-2-quinolone intermediate, which then reacts with a second molecule of the starting quinolinone to form the methylene-bridged dimer researchgate.net. This reaction underscores the inherent reactivity of the C3 position in the 4-hydroxyquinolin-2(1H)-one system.

Halogenation and Other Electrophilic Substitution Reactions

The benzene ring of the this compound core is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and amino groups. In the parent 4-hydroxyquinolin-2(1H)-one system, electrophilic attack, including halogenation, occurs preferentially at the C3 position. However, since this position is already substituted in the target compound, electrophiles will be directed to the activated positions on the carbocyclic ring.

The combined directing effects of the C4-hydroxyl group and the fused heterocyclic system typically activate the C5 and C7 positions for electrophilic attack. Studies on the bromination of various quinoline and quinolinone derivatives confirm that halogenation often occurs at these positions acgpubs.org. Therefore, the reaction of this compound with electrophilic halogenating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) is expected to yield 5-bromo, 7-bromo, and 5,7-dibromo derivatives, depending on the reaction stoichiometry and conditions.

Transformations of the 4-Hydroxyl and 3-Amino Groups

The presence of the vicinal 3-amino and 4-hydroxyl groups on the quinolin-2(1H)-one scaffold imparts a rich chemical reactivity to this compound. These functional groups serve as versatile handles for a variety of chemical transformations, including acylation, alkylation, and diazotization. Such reactions are pivotal for the synthesis of more complex heterocyclic systems, enabling the construction of fused rings and the introduction of diverse substituents, which can significantly modulate the molecule's chemical and biological properties.

Acylation Reactions

The 3-amino group of this compound is readily acylated by various electrophilic reagents. This reaction has been explored for the synthesis of tricyclic systems. For instance, the reaction of the aminoquinoline derivative with reagents such as acid anhydrides and acyl chlorides leads to the formation of N-acylated intermediates. researchgate.net These intermediates can subsequently undergo intramolecular cyclization involving the adjacent 4-hydroxyl group to yield fused heterocyclic structures like oxazoloquinolinones and oxazinoquinolinones. researchgate.net The acylation of aminocarbostyrils, another term for this compound derivatives, has been specifically investigated as a key step in synthetic pathways. jst.go.jp

Alkylation Reactions

Alkylation of this compound and its derivatives can occur at multiple sites, including the nitrogen of the quinolinone ring, the 3-amino group, and the 4-hydroxyl group. The outcome of the alkylation is often dependent on the reaction conditions and the specific substrate. N-alkylation of the quinolinone ring has been reported. researchgate.net Due to the keto-enol tautomerism inherent in the 4-hydroxyquinolin-2(1H)-one system, alkylation can result in a mixture of both N- and O-alkylated products. korea.ac.kr For example, the alkylation of oxazolo[4,5-c]-quinolinone intermediates, which are closely related to the title compound, with 2-(dimethylamino)ethyl bromide under basic conditions (K2CO3 in DMF at 130°C) yields a mixture of these products. korea.ac.kr

Diazotization Reactions

The primary aromatic amino group at the C-3 position can undergo diazotization, a standard reaction for converting primary amines into diazonium salts. This transformation is typically achieved using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate. It can be coupled with various aromatic compounds, such as substituted anilines, in a basic ethanol (B145695) solution at 0-5°C to form highly colored 3-arylazo-4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net This reaction is a cornerstone in the synthesis of novel azo disperse dyes based on the quinolinone scaffold. researchgate.net

Synthesis of Oxazolo[4,5-c]quinolin-2-ones

A significant application of the dual reactivity of the 3-amino and 4-hydroxyl groups is the synthesis of the fused tricyclic system, oxazolo[4,5-c]quinolin-2-one. This is typically achieved through a two-step, one-pot process involving acylation followed by intramolecular cyclization. The 3-amino group first reacts with an acylating agent (e.g., an acyl chloride or acid anhydride) to form an N-acyl intermediate. researchgate.net This intermediate, without being isolated, undergoes a subsequent ring-closing reaction where the 4-hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acyl group to form the oxazole ring. This cyclization is often promoted by basic conditions. researchgate.netkorea.ac.kr This methodology provides a direct route to a variety of 2-substituted oxazolo[4,5-c]quinolin-4(5H)-ones. jst.go.jposi.lv

Table 1: Synthesis of Oxazolo[4,5-c]quinolinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound derivatives (amines 4a-4e) | Ring cyclization under basic conditions | Oxazolo[4,5-c]-quinolinone compounds (5a-5e) | 60-82% | korea.ac.kr |

| 3-Amino-4-hydroxyquinolinone derivative | Reaction with acid anhydrides or acyl chlorides | Oxazoloquinolinone | Not specified | researchgate.net |

Synthesis of Other Heterocyclic Systems

The reactivity of the this compound core structure extends to the synthesis of a wide array of other heterocyclic systems. By selecting appropriate reaction partners, the core can be elaborated into more complex molecules. For instance, through ring-opening and recyclization reactions of precursor molecules like 4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (which can be converted to the 3-amino derivative), various fused heterocycles have been synthesized. rsc.org Reaction with 5-amino-2,4-dihydro-3H-pyrazol-3-one or 5-amino-3-methyl-1H-pyrazole can furnish pyrazolo[3,4-b]pyridine derivatives. rsc.org Similarly, reactions with 6-aminouracil (B15529) derivatives can lead to the formation of pyrido[2,3-d]pyrimidines. rsc.org The versatility of this scaffold makes it a valuable starting point for creating diverse heterocyclic libraries.

Table 2: Examples of Other Heterocyclic Syntheses

| Starting Material/Precursor | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | Pyrazolo[3,4-b]pyridine derivative | rsc.org |

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 5-Amino-3-methyl-1H-pyrazole | Pyrazolo[3,4-b]pyridine derivative | rsc.org |

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 6-Aminouracil derivatives | Pyrido[2,3-d]pyrimidine derivatives | rsc.org |

Structural Characterization and Computational Insights into 3 Amino 4 Hydroxyquinolin 2 1h One Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of novel synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize 3-amino-4-hydroxyquinolin-2(1H)-one derivatives. nih.govrsc.orgnih.govtubitak.gov.trrsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of molecules. In the ¹H NMR spectra of 4-hydroxyquinolin-2(1H)-one derivatives, aromatic protons typically appear as multiplets in the downfield region, while protons of substituents on the quinoline (B57606) core resonate at characteristic chemical shifts. nih.govnih.govuncw.edu For instance, in a 1-ethyl derivative, the ethyl group protons exhibit a triplet and a quartet. nih.gov The hydroxyl proton often appears as a broad singlet at a very downfield chemical shift, sometimes as low as δ 12.65 ppm, which is exchangeable with D₂O. nih.govrsc.org

¹³C NMR spectra provide information on the carbon skeleton. The carbonyl carbon (C-2) of the quinolinone ring typically resonates at a downfield chemical shift, for example around δ 164.84 ppm. nih.gov The carbon bearing the hydroxyl group (C-4) also shows a characteristic downfield signal. nih.gov The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene (B151609) ring. nih.govresearchgate.net The application of DEPT (Distortionless Enhancement by Polarization Transfer) sequences can help in distinguishing between CH, CH₂, and CH₃ groups. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) Derivative in DMSO-d₆ nih.gov

| Assignment | ¹H NMR | ¹³C NMR |

|---|---|---|

| Ethyl (CH₃) | 1.24 (t) | 12.95 |

| Ethyl (CH₂) | 4.38 (q) | 37.59 |

| Methylene (CH₂) | 3.89 (s) | - |

| Aromatic (CH) | 7.16 - 8.11 (m) | 116.74 - 131.50 |

| C-4a | - | 115.15 |

| C-8a | - | 136.70 |

| C-2 (C=O) | - | 164.84 |

| C-4 (C-OH) | - | 159.63 |

| C-3 | - | 108.53 |

| OH | 12.65 (s) | - |

Data is for compound 3g from the cited source. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound derivatives typically show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. nih.govijcce.ac.ir The carbonyl group (C=O) of the quinolinone ring exhibits a strong absorption band in the range of 1690-1630 cm⁻¹. nih.govijcce.ac.ir Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching appears in the 3000-2850 cm⁻¹ region. nih.gov The C=C stretching vibrations of the aromatic ring are typically found in the 1600-1450 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Bands for a 3-Chloro-4-hydroxyquinolin-2(1H)-one Derivative ijcce.ac.ir

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (H-bonded) | 3249 |

| N-H | 3196 |

| C-H (aromatic) | 3063 |

| C=O (quinolone) | 1632 |

Data is for compound 3 from the cited source. ijcce.ac.ir

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula. nih.govrsc.org For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. rsc.org The fragmentation pattern can provide valuable structural information. For instance, the loss of small, stable molecules like CO or H₂O can be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule with high accuracy. mdpi.com

Quantum Chemical Calculations and Density Functional Theory (DFT) Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgijcce.ac.irmdpi.comijcce.ac.ir DFT calculations at levels like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts. rsc.orgijcce.ac.irijcce.ac.ir The calculated spectra often show good agreement with experimental data, aiding in the correct assignment of signals. rsc.org

Furthermore, DFT allows for the calculation of various molecular properties such as:

Conformational Analysis and Tautomerism of the 4-Hydroxyquinolin-2(1H)-one System

The 4-hydroxyquinolin-2(1H)-one scaffold can theoretically exist in several tautomeric forms. researchgate.netresearchgate.netnih.gov The predominant tautomer is generally the 4-hydroxy-2-oxo form, which is stabilized by the aromaticity of the benzene ring and intramolecular hydrogen bonding between the 4-hydroxyl group and the 2-carbonyl group. researchgate.netresearchgate.net However, the existence and relative stability of other tautomers can be influenced by the solvent, pH, and the nature of substituents. researchgate.net

Conformational analysis, often aided by computational methods, is crucial for understanding the flexibility of the molecule and the orientation of its substituents. uncw.edu For derivatives with bulky substituents or those capable of forming intramolecular hydrogen bonds, certain conformations may be significantly more stable than others. This conformational preference can have a profound impact on the molecule's biological activity and its interactions with biological targets.

Biological Activities and Mechanistic Investigations of 3 Amino 4 Hydroxyquinolin 2 1h One Analogues Preclinical Focus

Enzyme Inhibition Profiles

The therapeutic potential of 3-amino-4-hydroxyquinolin-2(1H)-one analogues stems from their ability to interact with the active sites of diverse enzymes. The core structure, often featuring a metal-chelating pharmacophore, allows for potent and sometimes highly selective inhibition. The following sections detail the preclinical findings related to their activity against several key enzymatic targets.

Factor XIa (FXIa) is a serine protease that plays a critical role in the amplification phase of the blood coagulation cascade. maastrichtuniversity.nlnih.gov Its inhibition is a promising strategy for developing new antithrombotic agents with a potentially lower risk of bleeding complications compared to traditional anticoagulants that target Factor Xa or thrombin. nih.govresearchgate.netosti.gov

Research into novel FXIa inhibitors has identified the hydroxyquinolin-2(1H)-one moiety as a valuable scaffold. maastrichtuniversity.nlresearchgate.net The introduction of a 4-hydroxyquinolin-2-one group into inhibitor structures has been shown to enhance affinity for FXIa. researchgate.net Structure-activity relationship (SAR) studies led to the identification of potent, neutral FXIa inhibitors incorporating this core. researchgate.net For instance, a tetrahydroquinoline (THQ) derivative, molecule 33, was identified as a potent inhibitor of human FXIa with a Ki value of 25 nM. nih.gov These findings underscore the potential of this chemical class in the development of safer anticoagulants. nih.gov

| Compound | Core Structure | Inhibitory Activity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Compound 3 | Phenylimidazole core with 4-hydroxyquinolin-2-one P2' group | 3.7 nM | Not specified | researchgate.net |

| Molecule 33 | 1,2-phenylene Tetrahydroquinoline (THQ) | 25 nM | ~40-fold vs. FXa; ~4-fold vs. FVIIa | nih.gov |

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, most notably the NMDA receptor co-agonist D-serine. nih.gov Inhibition of DAAO is being explored as a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.gov

Through high-throughput screening, 3-hydroxyquinolin-2(1H)-one was discovered to be a highly potent inhibitor of human DAAO. acs.orgnih.govresearchgate.net It is considered a member of one of the three primary chemotypes of DAAO inhibitors. frontiersin.org This compound exhibits strong inhibitory activity with an IC₅₀ value of just 4 nM. nih.govfrontiersin.org Further investigation through co-crystallization of the inhibitor with the human DAAO enzyme helped to define the binding site, guiding the design of new analogues. acs.orgnih.govresearchgate.net While the parent compound is potent, it also shows some weak affinity for the glycine (B1666218) site of the NMDA receptor. nih.gov

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| 3-hydroxyquinolin-2(1H)-one | Human DAAO | 4 nM | Discovered via high-throughput screening; binding site defined by co-crystallization. | nih.govacs.orgnih.govfrontiersin.org |

The endonuclease enzyme of the influenza A virus polymerase (PA) is essential for viral replication, making it a key target for antiviral drug development. nih.govasm.org Several 3-hydroxyquinolin-2(1H)-one derivatives have been synthesized and identified as effective inhibitors of this enzyme. nih.govasm.orgthno.org

Studies have shown that substitutions on the quinolinone ring significantly impact inhibitory activity. Specifically, 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one were found to be among the more potent inhibitors of the 2009 pandemic H1N1 influenza A endonuclease, both exhibiting an IC₅₀ value of 0.5 µM. nih.govunipd.it An X-ray crystal structure of the 7-substituted analogue complexed with the enzyme revealed that the molecule chelates two essential metal ions in the active site, clarifying its mechanism of action. nih.gov This structural insight suggests that the 3-hydroxyquinolin-2(1H)-one framework is a useful scaffold for developing novel endonuclease inhibitors to block influenza A replication. nih.gov

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| 6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | H1N1 Influenza A Endonuclease | 0.5 µM | Presumed bimetallic chelation | nih.govunipd.it |

| 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | H1N1 Influenza A Endonuclease | 0.5 µM | Chelates two metal ions at the active site | nih.govunipd.it |

Human Fatty Acid Synthase (FAS or FASN) is a crucial enzyme in the de novo synthesis of fatty acids. researchgate.netnih.gov Its expression is significantly elevated in many types of cancer cells compared to normal tissues, making it an attractive target for cancer chemotherapy. researchgate.netnih.gov Inhibition of FASN in cancer cells can induce apoptosis. researchgate.net

A series of 3-aryl-4-hydroxyquinolin-2(1H)-ones has been developed and identified as potent inhibitors of FAS Type I. nih.govnih.govmedicinacomplementar.com.br Medicinal chemistry efforts starting from an initial derivative with an IC₅₀ of 1.4 µM led to a remarkable 70-fold increase in potency. nih.gov The optimized compounds demonstrated inhibitory activity in the low nanomolar range in biochemical assays, highlighting the effectiveness of this scaffold for targeting neoplastic lipogenesis. nih.govnih.govmedicinacomplementar.com.br

| Compound Series | Target Enzyme | Initial Potency (IC₅₀) | Optimized Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 3-aryl-4-hydroxyquinolin-2(1H)-ones | Human FAS Type I | 1.4 µM | < 20 nM | nih.govnih.gov |

Kinases are fundamental signaling molecules that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. google.com The quinoline (B57606) core structure is found in compounds that can inhibit various kinases. arabjchem.org

Specifically, quinoline and its derivatives have been reported to inhibit enzymes such as topoisomerase and dihydroorotate (B8406146) dehydrogenase (DHODH). arabjchem.org Furthermore, certain analogues have shown activity against extracellular signal-regulated kinase 2 (ERK2). One study identified a 6-chloro-4-hydroxyquinolin-2(1H)-one derivative as an ERK inhibitor with activity against melanoma. arabjchem.org This indicates that the quinolinone scaffold can be tailored to target specific protein kinases involved in oncogenic signaling pathways.

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce bioactive metabolites involved in inflammatory responses. psu.edunih.gov Inhibiting LOX is a recognized strategy for developing anti-inflammatory agents. nih.gov

A series of N-substituted-quinolinone-3-aminoamides and 4-hydroxy-2-quinolinone carboxamides have been synthesized and evaluated for their ability to inhibit soybean LOX as an indicator of anti-inflammatory potential. nih.govpsu.edu Within a series of carboxamides, compounds 3h and 3s were identified as the most effective, with an IC₅₀ of 10 µM. nih.gov Another analogue, carboxamide 3g , was noted as a multi-target agent, combining LOX inhibition (IC₅₀ = 27.5 µM) with significant antioxidant activity. nih.gov The proposed mechanism for some of these compounds involves chelation of the iron atom at the enzyme's active site. psu.edu

| Compound | Compound Class | Inhibitory Potency (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| 3h | 4-hydroxy-2-quinolinone carboxamide | 10 µM | Most potent in the series. | nih.gov |

| 3s | 4-hydroxy-2-quinolinone carboxamide | 10 µM | Most potent in the series. | nih.gov |

| 3g | 4-hydroxy-2-quinolinone carboxamide | 27.5 µM | Multi-target agent with antioxidant properties. | nih.gov |

HIV-1 Reverse Transcriptase Associated RNase H Activity Inhibition

A series of 3-hydroxyquinolin-2(1H)-one derivatives has been synthesized and evaluated for their ability to inhibit the enzymatic functions of HIV-1 reverse transcriptase (RT). researchgate.net The primary focus of these investigations has been the ribonuclease H (RNase H) activity of RT, which is essential for the replication of the virus. researchgate.net

In one study, various ester and amide groups were introduced at the 4-position of the 3-hydroxyquinolin-2(1H)-one scaffold. The majority of these synthesized compounds demonstrated selective inhibitory properties against the RNase H activity of HIV-1 RT, typically in the 10-20 μM range. researchgate.net Notably, this inhibition was selective for the RNase H function, as the compounds did not significantly affect the DNA polymerase activity of RT or the HIV-1 integrase. researchgate.net Despite this promising enzymatic inhibition, the therapeutic potential of these compounds was limited by high cellular cytotoxicity observed in cell culture experiments. researchgate.net

| Compound Derivative | Target | Activity | Notes |

| 3-Hydroxyquinolin-2(1H)-one derivatives | HIV-1 RT RNase H | 10-20 μM IC₅₀ range | Selective for RNase H over DNA polymerase and integrase functions. researchgate.net |

SARS-CoV-2 Main Protease (Mpro) Inhibition

In the search for therapeutics against COVID-19, the main protease (Mpro or 3CLpro) of SARS-CoV-2 has been identified as a key drug target due to its critical role in viral replication. wikipedia.orgnih.gov Computational studies have explored the potential of quinolinone derivatives as inhibitors of this enzyme.

Molecular docking simulations were conducted on a series of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) to predict their binding affinity and mode of interaction with the active site of SARS-CoV-2 Mpro. nih.gov These in silico studies revealed that several of the synthesized compounds exhibited good binding affinity for the protease, comparable to the reference drug Darunavir. nih.gov For instance, one of the derivatives, compound 3e , showed a promising binding affinity, suggesting that this class of compounds could serve as a scaffold for the development of novel SARS-CoV-2 inhibitors. nih.gov The binding is facilitated by interactions, including hydrogen bonds, with key residues in the enzyme's active site, such as GLU166 and LEU167. nih.gov

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| Compound 3e (a 3,3′-methylenebis derivative) | SARS-CoV-2 Mpro | Good Affinity | Darunavir | -8.19 |

Receptor Modulation and Antagonism

NMDA Receptor Glycine Site Antagonism and Anticonvulsant Activity in Animal Models

Analogues of 4-hydroxyquinolin-2(1H)-one have been identified as potent and systemically active antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site. dntb.gov.uaacs.org This has translated to significant anticonvulsant activity in animal models. Researchers designed these compounds by replacing the carboxylic acid group found in many NMDA antagonists—a feature often detrimental to blood-brain barrier penetration—with a vinylogous acid in the form of the 4-hydroxyquinolin-2(1H)-one ring system. dntb.gov.ua

A substituent at the 3-position was found to be crucial for binding. dntb.gov.ua Manipulation of this side chain led to the development of potent compounds. For example, the cyclopropyl (B3062369) ketone derivative L-701,252 was identified as the most potent in a series for preventing audiogenic seizures in DBA/2 mice. dntb.gov.ua Another derivative, L-701,273 , demonstrated a high affinity for the glycine binding site. dntb.gov.ua These findings highlight the potential of this chemical class in targeting the NMDA receptor for neurological conditions.

| Compound | Activity | In Vivo Model | Measurement |

| L-701,252 (cyclopropyl ketone derivative) | Anticonvulsant | Audiogenic seizure in DBA/2 mice | ED₅₀ of 4.1 mg/kg (i.p.) dntb.gov.ua |

| L-701,273 (3-(3-hydroxyphenyl)propargyl ester) | NMDA Glycine Site Antagonism | [³H]-L-689,560 displacement | IC₅₀ of 0.17 µM dntb.gov.ua |

BCL-2 Protein (Apoptosis Regulator) Binding and Inhibition

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition is a validated strategy in cancer therapy. Computational studies have investigated 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives as potential inhibitors of the BCL-2 protein. researchgate.net

Molecular docking studies involving a set of 36 compounds from this class evaluated their binding to the BCL-2 protein's binding pocket. researchgate.net The studies identified two lead compounds, AP7 and AP26 , with the most favorable binding energies. researchgate.net Further in silico modification of these lead structures to create AP7a and AP26a resulted in an improved number of hydrogen bond interactions with key amino acid residues of the BCL-2 protein, such as ARG139, TRY180, and LEU59 for AP7a, and HIS120, ARG129, and LEU59 for AP26a. researchgate.net These computational results suggest that the 3-aryl-4-hydroxyquinolin-2-(1H)-one scaffold is a promising starting point for designing novel BCL-2 inhibitors.

| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| AP7 | BCL-2 | -25.313 | Not specified in detail |

| AP26 | BCL-2 | -29.430 | Not specified in detail |

| AP7a (modified AP7) | BCL-2 | -25.264 | ARG139, TRY180, LEU59, GLU135 researchgate.net |

| AP26a (modified AP26) | BCL-2 | -26.085 | HIS120, ARG129, LEU59, SER60, LYS58, GLN118, THR132 researchgate.net |

Selective Serotonin (B10506) 5-HT3 Receptor Antagonism

The 4-hydroxyquinolin-2(1H)-one scaffold has been identified as a structural basis for the development of selective antagonists for the serotonin 5-HT3 receptor. researchgate.net These receptors are well-known targets for antiemetic drugs. wikipedia.org

A series of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives were designed and synthesized as 5-HT3 receptor antagonists. dntb.gov.ua These compounds demonstrated high affinity for the 5-HT3 receptor, with some derivatives showing higher affinity than established antagonists like ondansetron (B39145) and granisetron. dntb.gov.ua For example, a specific carboxamide derivative (7d ) exhibited a Ki value of 0.48 nM for the 5-HT3 receptor. dntb.gov.ua Another compound, 6f (endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide), was found to be highly potent in a functional assay, the Bezold-Jarisch reflex test. dntb.gov.ua These findings underscore the potential of this chemical family in the development of new 5-HT3 receptor antagonists.

| Compound | Target | Binding Affinity (Ki) | In Vivo Activity (Bezold-Jarisch reflex) |

| Derivative 7d | 5-HT3 Receptor | 0.48 nM dntb.gov.ua | Less potent than reference compounds dntb.gov.ua |

| Ondansetron (Reference) | 5-HT3 Receptor | 7.6 nM dntb.gov.ua | - |

| Granisetron (Reference) | 5-HT3 Receptor | 2.1 nM dntb.gov.ua | - |

| Compound 6f | 5-HT3 Receptor | - | ED₅₀ = 0.1 µg/kg (i.v.) dntb.gov.ua |

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

The 4-hydroxyquinolin-2(1H)-one framework has also been explored for its potential as a non-peptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. researchgate.net GnRH receptor antagonists are used in the treatment of hormone-dependent conditions. researchgate.net

Research into non-peptide GnRH antagonists has led to the investigation of the quinolone scaffold. While detailed preclinical data on this compound itself as a GnRH antagonist is limited in the provided sources, the broader class of quinolones has been successfully developed for this purpose. These efforts indicate that the fundamental structure of quinolinones is suitable for achieving antagonism at the GnRH receptor, suggesting a potential avenue for the future design and synthesis of novel antagonists based on the this compound core.

Antimicrobial Efficacy (In vitro Studies)

Analogues of this compound have demonstrated significant antimicrobial properties in various in vitro studies. These compounds have been shown to be effective against both pathogenic bacterial and fungal strains, highlighting their potential as broad-spectrum antimicrobial agents.

The antibacterial potential of this compound derivatives has been evaluated against a range of pathogenic bacteria. For instance, a series of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones were synthesized and screened for their antibacterial activity. researchgate.net Several of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In one study, newly synthesized 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones were tested against various bacterial strains. Compounds 3k , 3m , and 3r demonstrated notable antibacterial properties, showing a broad spectrum of activity against Staphylococcus aureus, Bacillus cereus, Klebsiella planticola, and Pseudomonas aeruginosa. researchgate.net Another study found that certain 4-hydroxy-3-(6-aryl-2-(arylamino) pyrimidin-4-yl) quinolin-2(1H)-ones, specifically compounds 6a , 5e , 5f , 6h , 6i , and 5j , displayed potent antibacterial activity against tested pathogenic bacteria. researchgate.net

Further research into 2-amino-6-(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-4-arylpyridine-3-carbonitriles revealed that some of these compounds showed better potency than the standard drug Neomycin and had a broad spectrum of activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli. researchgate.net Similarly, certain pyrimidine-5-carboxamide derivatives of 4-hydroxyquinolin-2(1H)-one, namely compounds 4a–b , 4j , and 4i , exhibited promising antibacterial activity when compared to Neomycin. researchgate.net

The antibacterial efficacy of these analogues is often attributed to the specific substitutions on the quinolinone core. For example, in a series of 2-((5-substituted-1,3,4-thiadazol-2-yl)amino)-2-oxoethyl-4-substituepiperazine-1-carbodithioate derivatives, compounds 3c , 3d , 3g , and 3h were found to be effective against Enterococcus faecalis strains. researchgate.net It was observed that a carbon chain at the para position of the piperazine (B1678402) ring increased activity. researchgate.net

Aminated quinolinequinone derivatives have also been investigated for their antibacterial properties. acs.org Compounds AQQ8 and AQQ9 were particularly active against Staphylococcus aureus, with MIC values of 4.88 and 2.44 μg/mL, respectively. acs.orgsemanticscholar.org These compounds also showed activity against Enterococcus faecalis. acs.orgsemanticscholar.org

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound | Test Organism | Activity/MIC Value | Reference |

|---|---|---|---|

| 3k, 3m, 3r | S. aureus, B. cereus, K. planticola, P. aeruginosa | Broad spectrum activity, better than Neomycin against some strains | researchgate.net |

| 6a, 5e, 5f, 6h, 6i, 5j | Pathogenic bacteria | Potent activity | researchgate.net |

| 4a–b, 4j, 4i | Pathogenic bacteria | Promising activity compared to Neomycin | researchgate.net |

| 3c, 3d, 3g, 3h | E. faecalis | Effective with MIC value of 25 µg/mL | researchgate.net |

| AQQ8 | S. aureus | MIC: 4.88 μg/mL | acs.orgsemanticscholar.org |

| AQQ9 | S. aureus | MIC: 2.44 μg/mL | acs.orgsemanticscholar.org |

| AQQ6, AQQ9 | E. faecalis | MIC: 78.12 μg/mL | acs.orgsemanticscholar.org |

In addition to their antibacterial effects, analogues of this compound have demonstrated significant antifungal activity. A study on 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones revealed that compounds 3r , 3t , and 3n were potent against Candida parapsilosis, Candida albicans, Aspergillus niger, Candida glabrata, and Issatchenkia hanoiensis, with activity greater than the standard antifungal agent Miconazole. researchgate.net

Another study focusing on 4-hydroxy-3-(6-aryl-2-(arylamino) pyrimidin-4-yl) quinolin-2(1H)-ones found that compounds 6b , 6d , and 5e showed significant antifungal activity against selected fungal strains. researchgate.net The antifungal potential of these compounds underscores their broad-spectrum antimicrobial capabilities. nih.gov

Schiff bases derived from 3-acetyl-4-hydroxyquinolin-2-one have also been evaluated for their antifungal properties. orientjchem.org These compounds exhibited significant activity against Fusarium moniliforme, Aspergillus niger, Aspergillus flavus, and Penicillium chrysogenum. orientjchem.org

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 3r, 3t, 3n | C. parapsilosis, C. albicans, A. niger, C. glabrata, I. hanoiensis | Potent activity, better than Miconazole | researchgate.net |

| 6b, 6d, 5e | Selected fungal strains | Significant activity | researchgate.net |

| Schiff bases (L1-L4) | F. moniliforme, A. niger, A. flavus, P. chrysogenum | Significant activity | orientjchem.org |

Anticancer Potential (In vitro Cell Line Studies)

The anticancer potential of this compound analogues has been a significant area of research. nih.govmdpi.com In vitro studies using various cancer cell lines have demonstrated the cytotoxic effects of these compounds.

One study synthesized twelve analogues of Linomide, a known anticancer agent, based on the 4-hydroxyquinolin-2(1H)-one scaffold. nih.gov Among these, Compound 4b showed the highest cytotoxicity against A549 (lung cancer) and K562 (leukemia) cell lines, with IC50 values of 1.539 μM/ml and 1.732 μM/ml, respectively. nih.gov

Another study focused on 3-hydroxyquinolin-2(1H)-one derivatives and their activity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines. researchgate.net The results showed that these compounds could be developed as anticancer agents, with some derivatives exhibiting IC50 values as low as 4.82 μM for MCF-7 and 1.8 μM for NCI-H460. researchgate.net A peptidic-like derivative containing L-leucine was particularly interesting as it induced cell death in both cancer cell lines without significant cytotoxicity to non-cancerous cells. researchgate.net

Furthermore, a series of hexahydroquinoline derivatives were designed as EGFR inhibitors. tandfonline.com Compound 10c from this series displayed significant anticancer activity against a panel of 60 cancer cell lines, with GI50 values ranging from 1.04 to 9.56 µM. tandfonline.com It was particularly effective against the T-47D breast cancer cell line (GI50 = 1.04 µM). tandfonline.com Compound 10d was identified as a potent inhibitor of wild-type and mutant EGFR, with IC50 values comparable to the reference drug erlotinib. tandfonline.com

Table 3: In Vitro Anticancer Activity of Selected this compound Analogues

| Compound | Cancer Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| Compound 4b | A549 (Lung) | 1.539 μM/ml | nih.gov |

| Compound 4b | K562 (Leukemia) | 1.732 μM/ml | nih.gov |

| 3-Hydroxyquinolin-2(1H)-one derivative | MCF-7 (Breast) | up to 4.82 μM | researchgate.net |

| 3-Hydroxyquinolin-2(1H)-one derivative | NCI-H460 (Lung) | up to 1.8 μM | researchgate.net |

| Compound 10c | T-47D (Breast) | 1.04 µM | tandfonline.com |

| Compound 10c | SR (Leukemia) | 1.47 µM | tandfonline.com |

| Compound 10c | A549 (Lung) | 1.88 µM | tandfonline.com |

| Compound 10c | NCI-H460 (Lung) | 1.39 µM | tandfonline.com |

| Compound 10d | EGFRWT | 0.097 µM | tandfonline.com |

| Compound 10d | EGFRL858R | 0.051 µM | tandfonline.com |

| Compound 10d | EGFRT790M | 0.280 µM | tandfonline.com |

Antiviral Efficacy (In vitro and Preclinical Models)

Recent studies have highlighted the potential of this compound analogues as antiviral agents. nih.gov Research has particularly focused on their activity against coronaviruses.

A study investigated hydroxyquinoline-pyrazole derivatives for their antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov The synthesized compounds, which included hydrazone and pyrrolone derivatives of a pyrazolylhydrazide and 2-chloro-3-formylquinoline, were evaluated for their ability to inhibit viral propagation. nih.gov The findings suggest that these hybrid molecules hold promise as effective antiviral agents against a range of coronaviruses. nih.gov

Derivatives of 4-hydroxyquinolin-2(1H)-one have also been reported to possess inhibitory action against the viral-RNA polymerase of Hepatitis C virus, which is crucial for preventing viral replication. orientjchem.org Furthermore, 4-hydroxyquinoline-3-carboxamide derivatives have been identified as useful agents against herpesviruses, particularly human cytomegalovirus (HCMV). google.com

Other Pharmacological Activities

Beyond their antimicrobial, anticancer, and antiviral properties, analogues of this compound have been investigated for other pharmacological activities, most notably their antioxidant and radical scavenging capabilities.

Several studies have demonstrated the antioxidant potential of this compound derivatives. researchgate.net In one study, a series of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones were evaluated for their 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. researchgate.net Compounds 3c , 3j , 3d , 3m , and 3h showed stronger DPPH free radical scavenging activity than the standard antioxidant, ascorbic acid. researchgate.net

Another study on pyrimidine-5-carboxamide derivatives found that compounds 4g–i and 4l displayed excellent antioxidant activities against the standard drug ascorbic acid. researchgate.net The antioxidant activity of these compounds is a significant finding, as oxidative stress is implicated in various diseases.

A series of N-substituted-quinolinone-3-aminoamides and their hybrids with R-lipoic acid were also synthesized and evaluated for their antioxidant properties. psu.edu Many of these derivatives were found to be potent antioxidant agents. psu.edu For example, N-phenyl-quinolinones 4 , 10 , and 6 were the most active in scavenging hydroxyl radicals. psu.edu

Table 4: Antioxidant Activity of Selected this compound Analogues

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 3c, 3j, 3d, 3m, 3h | DPPH Scavenging | Stronger than Ascorbic Acid | researchgate.net |

| 4g–i, 4l | DPPH Scavenging | Excellent activity compared to Ascorbic Acid | researchgate.net |

| 4, 10, 6 | Hydroxyl Radical Scavenging | Most active in the series | psu.edu |

| 14 | Hydroxyl Radical Scavenging | 67.9% inhibition | psu.edu |

Immunosuppressive Effects (e.g., Inhibition of IL-2 Release from Activated T Cells)

Analogues of this compound have emerged as potential modulators of the immune system, particularly in T-cell mediated responses. A noteworthy area of investigation has been their ability to suppress the release of interleukin-2 (B1167480) (IL-2) from activated T-cells, a critical cytokine for T-cell proliferation and the propagation of immune responses.

A detailed structure-activity relationship (SAR) analysis of a series of novel quinolinone-3-carboxamide derivatives highlighted their potential as immunosuppressive agents. mdpi.com These studies demonstrated that specific structural modifications could lead to compounds with significant inhibitory effects on IL-2 release. mdpi.com The findings suggest that these quinolinone-carboxamide analogues could serve as lead compounds for the development of new treatments for T-cell-mediated immune disorders. mdpi.com

Further research into related quinolinone structures, such as 3,5-dicarboxamide-quinoline-2(1H)-one derivatives, has also shown immunomodulatory activity. Certain compounds in this class were found to inhibit the release of IL-1β, another key pro-inflammatory cytokine, by approximately 50% at a concentration of 10 μM in differentiated THP-1 cells. acs.org Other quinoline derivatives have been shown to exert their immunosuppressive effects by directly inhibiting T-cell activation. researchgate.net The mechanism often involves the Toll-like receptor 8 (TLR8), which is expressed on various immune cells; agonists of TLR8 have been shown to reverse the function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov

Antiallergic Activity

Several studies have identified quinolinone derivatives as possessing significant antiallergic properties. acs.orgresearchgate.netacs.org The core structure of 4-hydroxyquinolin-2(1H)-one is recognized as a scaffold for compounds with potential antiallergic activity. researchgate.net

Research into specific derivatives, such as 7-aminoquinolinone compounds, has led to the development of agents with demonstrated antiallergic effects. google.com The antiallergic potential is not limited to a single substitution pattern, as various hydroquinolinecarbonitrile compounds and those containing coumarin (B35378) moieties have also been predicted to have antiallergic and anti-asthmatic properties. researchgate.net The synthesis of this compound analogues has been specifically linked to the discovery of antiallergic activity. molaid.com

Herbicidal Activity (Photosynthesis-inhibiting activity in chloroplasts)

A significant body of research has focused on the herbicidal potential of 4-hydroxy-1H-quinolin-2-one derivatives, primarily through their ability to inhibit photosynthesis. psu.edumdpi.comcore.ac.uk The primary mechanism of action for many of these compounds is the inhibition of photosynthetic electron transport (PET) within Photosystem II (PS II), a key protein complex in the thylakoid membranes of chloroplasts. mdpi.comcore.ac.uknih.gov

These quinolinone-based compounds act as herbicides by binding to the QB quinone-binding site of PS II. psu.educore.ac.uk This binding action interferes with the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively blocking the photosynthetic process. mdpi.comcore.ac.uk This mechanism is similar to that of other well-known herbicides that possess an amide (-NHCO-) functionality. psu.edu

Studies using spinach chloroplasts (Spinacia oleracea L.) have been instrumental in evaluating the efficacy of these compounds. psu.edumdpi.com The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to cause a 50% inhibition of the oxygen evolution rate (OER) or PET. While many derivatives show low to moderate activity, certain substitutions on the quinoline ring have resulted in compounds with noteworthy herbicidal potential. psu.edumdpi.comcore.ac.uk For instance, a series of (E)-3-acyl-quinoline-2,4(1H,3H)-dione imine derivatives were found to be potent PSII electron transport inhibitors, with one compound exhibiting a high Hill reaction inhibitory activity (IC50 of 0.1μg/mL). nih.gov

The table below summarizes the photosynthesis-inhibiting activity of selected ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives.

| Compound R-Group | IC50 (µmol/L) |

| 6-CH3 | 157 psu.edumdpi.comcore.ac.uk |

| 6-COOH-5-OH | 346 psu.edu |

| 6-COOH-7-OH | 538 psu.edu |

| 8-OH | 126 psu.edumdpi.comcore.ac.uk |

| H | 925 psu.edu |

Structure Activity Relationship Sar Studies and Rational Design of 3 Amino 4 Hydroxyquinolin 2 1h One Analogues

Identification of Key Pharmacophoric Features for Biological Activity

The 3-amino-4-hydroxyquinolin-2(1H)-one core contains several key features that are essential for its biological activity. These pharmacophoric features are the specific three-dimensional arrangement of atoms or functional groups that are recognized by a biological target and are responsible for the compound's pharmacological effect.

The 4-hydroxy-2-quinolone moiety is a critical component, with the hydroxyl group at the 4-position and the carbonyl group at the 2-position playing a significant role in binding to target proteins. acs.org The enolic hydroxyl group and the adjacent carbonyl group can act as a hydrogen bond donor and acceptor, respectively, facilitating interactions with the active sites of enzymes or receptors.

Impact of Substituent Modifications on Efficacy and Selectivity

The biological activity of this compound analogues can be fine-tuned by introducing different substituents at various positions on the quinolinone ring system.

Substitutions on the Quinolinone Nitrogen (N1)

Modification at the N1 position of the quinolinone ring has been shown to influence the biological activity of these compounds. For instance, the introduction of a methyl group at the N1 position has been explored in the synthesis of various derivatives. researchgate.net In some cases, N-substitution can lead to a decrease in activity, suggesting that an unsubstituted N1 position, allowing for a free NH group, may be important for certain biological targets. ulisboa.pt Conversely, other studies have shown that N-alkylation can be beneficial. For example, the synthesis of 1-ethyl-4-hydroxyquinolin-2(1H)-one has been reported, indicating that this position is a viable point for modification. mdpi.com The nature of the substituent on the nitrogen atom can affect the electronic properties and conformation of the entire molecule, thereby influencing its interaction with biological targets.

Substitutions at the 3-Position (Amino and Acyl Derivatives)

The 3-position of the 4-hydroxyquinolin-2(1H)-one scaffold is a key site for modification, with both amino and acyl derivatives showing significant biological activities.

Amino and Acyl Derivatives: The 3-amino group is a versatile handle for introducing a wide array of substituents. Acylation of the 3-amino group to form 3-acylamino derivatives is a common strategy. acs.org These acyl groups can vary in size and electronic properties, leading to changes in the compound's efficacy and selectivity. For example, 3-acyl-4-hydroxyquinolin-2(1H)-ones have been identified as systemically active anticonvulsants that act as antagonists at the glycine (B1666218) site of the NMDA receptor. acs.org

The synthesis of various 3-(substituted-1-ylmethyl) quinolin-2(1H)-one analogs through a Mannich reaction has also been reported, highlighting the versatility of the 3-position for introducing diverse chemical moieties. nih.gov Furthermore, the synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones has yielded compounds with antimicrobial and antioxidant activities. researchgate.net

Table 1: Examples of 3-Position Modifications and their Biological Significance

| 3-Position Substituent | Resulting Compound Class | Biological Activity/Significance |

| Acetyl | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Anticonvulsant |

| Bromoacetyl | 3-(Bromoacetyl)-4-hydroxyquinolinone | Intermediate for synthesizing various heterocyclic systems |

| (2-Amino-6-arylpyrimidin-4-yl) | 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-one | Antimicrobial, Antioxidant |

| (Substituted-1-ylmethyl) | 4-Hydroxy-3-(substituted-1-ylmethyl) quinolin-2(1H)-one | Anticancer |

Substitutions on the Benzo Ring (Positions 5, 6, 7, 8)

Modifications on the benzene (B151609) ring of the quinolinone core at positions 5, 6, 7, and 8 have a profound impact on the pharmacological properties of the resulting analogues.

The introduction of substituents on the benzo ring can alter the electronic distribution, lipophilicity, and steric profile of the molecule. For instance, a series of 5-, 6-, 7-, and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one were synthesized and evaluated as NMDA/glycine receptor antagonists. nih.gov Among these, 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2-(1H)-one was found to be a particularly potent antagonist. nih.gov

The presence of methoxy (B1213986) groups at the 6- and 7-positions has been associated with analgesic properties. najah.edu The removal of these methoxy groups and saturation of the benzene ring led to a powerful analgesic, demonstrating the significant role of these substituents. najah.edu Furthermore, the introduction of a carboxylic acid group at the 6-position has also been explored. nih.gov

The electronic properties of substituents on the phenyl ring of 3-aryl-4-hydroxyquinolin-2(1H)-ones have been shown to have no significant impact on the enantioselectivity of certain catalytic reactions, although electron-rich substituents can lead to decreased yields. rsc.org

Table 2: Impact of Benzo Ring Substitutions on Biological Activity

| Position(s) | Substituent(s) | Observed Biological Effect |

| 5, 6, 7, or 8 | Aza group (Nitrogen) | NMDA/glycine receptor antagonism nih.gov |

| 7 | Chloro | Potent NMDA/glycine receptor antagonism nih.gov |

| 6, 7 | Dimethoxy | Analgesic properties najah.edu |

| 6 | Carboxylic acid | Modified biological activity nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in rational drug design, allowing for the prediction of the activity of new compounds and providing insights into the structural features that are important for their biological effects. mdpi.comnih.gov

2D and 3D-QSAR Modeling

Both 2D and 3D-QSAR studies have been applied to this compound analogues to understand the relationship between their structure and activity.

2D-QSAR: In 2D-QSAR, the biological activity is correlated with 2D descriptors of the molecules, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive and can be useful for large datasets. nih.gov For instance, 2D-QSAR models have been developed for various quinoline (B57606) derivatives to predict their anticancer activities. arabjchem.org

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. nih.gov These models require the 3D alignment of the molecules in the dataset. nih.gov

Several 3D-QSAR studies have been performed on 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives. researchgate.netnih.gov These studies have helped in designing new potent compounds by providing a model that relates the structures to their activities against targets like fatty acid synthase. nih.gov The models are validated internally and externally to ensure their predictive power. researchgate.net The insights gained from the contour maps generated in 3D-QSAR studies can guide the modification of the lead compound to design more potent inhibitors. For example, a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors helped in designing novel compounds with improved activities. nih.gov

Application of Statistical Methods (PCA, MLR, ANN)

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in understanding the chemical features that govern the biological activity of this compound derivatives. Statistical methods such as Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) have been successfully employed to develop predictive models for the activity of these compounds. researchgate.net

A 3D-QSAR study on a series of 15 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives, investigated as potential anticancer agents, utilized PCA, MLR, and ANN to establish a relationship between molecular descriptors and biological activity. researchgate.netresearchgate.net The PCA allowed for the classification of the molecules into different groups and observed a separation based on their structural properties. researchgate.net

The study developed several regression models. While a Multiple Linear Regression (MLR) model was established, the Artificial Neural Network (ANN) demonstrated a significantly better predictive ability, highlighting the complexity of the structure-activity relationship. researchgate.net The robustness and predictive power of these QSAR models are validated through various statistical parameters. nih.gov For instance, a model developed for antitubercular compounds showed a high squared correlation coefficient (R²) of 0.9202 and a leave-one-out cross-validation coefficient (Qcv²) of 0.8954, confirming its stability and predictive capacity. researchgate.netnih.gov Another study combining MLR, MNLR (Multiple Non-Linear Regression), and ANN with Partial Least Square (PLS) regression yielded a model with a correlation coefficient of 0.994, indicating excellent predictive power for the biological activity of 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives. researchgate.net These results suggest that the proposed computational models can be instrumental in predicting the biological activity of new derivatives within this class. researchgate.net

Table 1: Statistical Parameters for a QSAR Model of Antitubercular 1,2,4-Triazole Derivatives This table illustrates typical validation parameters for a QSAR model, demonstrating its robustness and predictive power.

| Parameter | Value | Indication | Reference |

|---|---|---|---|

| Squared Correlation Coefficient (R²) | 0.9202 | Goodness of fit of the model | researchgate.netnih.gov |

| Adjusted R² (R²adj) | 0.91012 | Adjusted goodness of fit for the number of descriptors | researchgate.netnih.gov |

| Cross-validated R² (Q²cv) | 0.8954 | Internal predictive ability of the model | researchgate.netnih.gov |

| External Validation (R²pred) | 0.8842 | External predictive ability on a test set | researchgate.net |

Molecular Docking and Computational Drug Design

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov This technique is extensively used in the rational design of this compound analogues to identify potential biological targets and to optimize lead compounds. researchgate.netnih.gov

Ligand-Protein Interaction Analysis

Docking studies have been instrumental in elucidating the binding modes of quinolinone derivatives with various protein targets. For instance, docking of 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives into the anti-apoptotic protein BCL-2 revealed specific binding interactions. researchgate.net Similarly, studies on 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) as potential inhibitors of the SARS-CoV-2 main protease (Mpro) identified key hydrogen bonds and hydrophobic interactions within the active site. nih.gov One derivative, compound 3e , showed a promising binding affinity, forming three hydrogen bonds with the amino acid residues GLU166 and LEU167. nih.gov

In another example, the X-ray crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with the influenza A endonuclease revealed that the inhibitor chelates two metal ions in the enzyme's active site. nih.gov A critical hydrogen bond is also formed between the hydroxyl group at the 3-position of the quinolinone core and the ε-nitrogen of a lysine (B10760008) residue (Lys134), further anchoring the inhibitor. nih.gov The discovery of 3-hydroxyquinolin-2(1H)-one as a potent inhibitor of human D-amino acid oxidase (DAAO) was followed by co-crystallization, which precisely defined the binding site and guided the design of new analogues. nih.gov These analyses of ligand-protein complexes are crucial for understanding the molecular basis of inhibition and for guiding further optimization efforts.

Table 2: Examples of Ligand-Protein Interactions for Quinolinone Derivatives

| Compound/Derivative | Target Protein | Key Interacting Residues | Interaction Type | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Ligand AP26 | BCL-2 | Not specified | Not specified | -29.430 | researchgate.net |

| Compound 3e | SARS-CoV-2 Mpro | GLU166, LEU167 | Hydrogen Bonding | -8.19 | nih.gov |

| Ligand 17 | M. tuberculosis LipB | Not specified | Not specified | -18.5 | researchgate.net |

| 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | Influenza A Endonuclease | Lys134, Active site metals | Hydrogen Bonding, Metal Chelation | Not specified | nih.gov |

| 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones | HepG2/KB cancer lines | Not specified | Not specified | Not specified | nih.gov |

Virtual Screening and Lead Optimization

Virtual screening, often employing molecular docking, is a powerful strategy for identifying novel hit compounds from large chemical libraries. nih.gov Once a hit, such as the 3-hydroxyquinolin-2(1H)-one scaffold, is identified, computational methods guide its optimization into a potent and selective lead compound. nih.gov

Based on docking studies, the structure of initial hits can be systematically modified to enhance binding affinity and improve pharmacological properties. For example, in the development of inhibitors for Mycobacterium tuberculosis, two derivatives (ligand 8 and ligand 17 ) were identified with binding affinities superior to the standard drug isoniazid. researchgate.net QSAR and docking studies provide a valuable framework for medicinal chemists to design and synthesize new, more potent antitubercular agents. researchgate.netnih.gov

The optimization process often involves modifying substituents on the quinolinone core. For instance, in the development of influenza A endonuclease inhibitors, various phenyl groups were introduced at different positions of the 3-hydroxyquinolin-2(1H)-one scaffold. nih.govnih.gov It was found that 6- or 7-(p-fluorophenyl) substitution resulted in the most effective inhibitors. nih.gov Conversely, adding a 4-methyl or 4-phenyl substituent to the potent 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one was found to be detrimental to its inhibitory activity, a finding that can be rationalized through structural analysis of the binding site. nih.gov This iterative process of computational analysis, synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the rational optimization of lead compounds. nih.govnih.gov

Conclusion and Future Directions in Research on 3 Amino 4 Hydroxyquinolin 2 1h One

Summary of Key Academic Discoveries and Their Significance

Initial synthetic routes to 3-amino-4-hydroxyquinolin-2(1H)-one and its derivatives have been established, with one notable method involving the reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis. jst.go.jp Another key synthetic precursor is 4-hydroxy-3-nitroquinolin-2(1H)-one, which can be reduced to the corresponding amino derivative. psu.edu These synthetic achievements have been crucial in enabling further investigation into the compound's properties and potential applications.

The quinolinone scaffold, in general, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. researchgate.netmdpi.com Derivatives of 4-hydroxyquinolin-2(1H)-one have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comorientjchem.orgresearchgate.netrsc.org Specifically, some analogs have shown potential as inhibitors of influenza A endonuclease, D-amino acid oxidase (DAAO), and fatty acid synthase. nih.govnih.govnih.gov The 3-acyl derivatives, in particular, have been identified as systemically active anticonvulsants that act by antagonizing the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. acs.orgnih.gov

Emerging Research Areas and Unexplored Biological Targets

The diverse biological activities exhibited by quinolinone derivatives suggest that this compound and its analogs could be effective against a multitude of biological targets that remain to be fully explored. The structural similarity of this scaffold to known inhibitors of various enzymes and receptors opens up new avenues for investigation.